Ethyl 2,4-dimethylnicotinate

Vue d'ensemble

Description

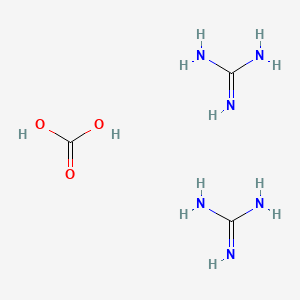

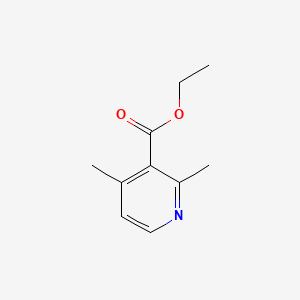

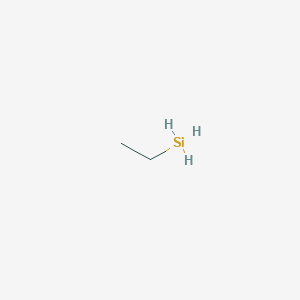

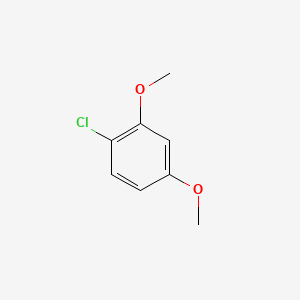

Ethyl 2,4-dimethylnicotinate is a chemical compound with the molecular formula C10H13NO2 . It is employed in the design, synthesis, and evaluation of a family of propargyl pyridinyl ethers as potential cytochrome p450 inhibitors .

Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dimethylnicotinate is represented by the formula C10H13NO2 . The InChI Key for this compound is DIZHKKYVLBSXAW-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Ethyl 2,4-dimethylnicotinate is a clear, colorless to yellow liquid . It has a refractive index of 1.4930-1.4990 at 20°C . It is slightly soluble in water .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

Ethyl 2,4-dimethylnicotinate, as part of the class of 2 and 4-aminopyridinecarboxylic acid derivatives, has been studied for its potential in medicinal chemistry. One study focused on synthesizing 4-amino-2,6-dimethylnicotinic acid esters and amides, aiming to discover new effective anxiolytics. The research involved various chemical reactions and structural analyses to determine the properties of the synthesized compounds (Glozman et al., 2001).

Chemical Reactions and Rearrangements

Another aspect of research on ethyl 2,4-dimethylnicotinate involves exploring its chemical reactivity. For instance, a study on the enamine rearrangement of iodoalkylates of the ethyl ester of 4,6-dimethyl-2-pyrimidinylacetic acid led to the formation of ethyl esters of 2-alkylamino-4,6-dimethylnicotinic acid, demonstrating the compound's versatility in chemical reactions (Danagulyan et al., 2001).

Structural and Spectral Analysis

Research has also delved into the molecular structure and spectral analyses of derivatives of ethyl 2,4-dimethylnicotinate. A study on ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, for example, included comprehensive quantum chemical calculations and vibrational analysis to understand its molecular structure and properties (Singh et al., 2013).

Biocompatibility and Drug Delivery Systems

Ethyl 2,4-dimethylnicotinate's derivatives have been studied for their potential in biocompatible polymers, particularly in drug delivery systems. Research on ethyl cellulose/methyl cellulose blends using the supercritical antisolvent technique highlights the solubility enhancement of poorly water-soluble molecules, indicating its potential in controlled drug delivery systems (Duarte et al., 2006).

Experimental Therapeutic Applications

Some derivatives of ethyl 2,4-dimethylnicotinate have been explored for their therapeutic applications. For example, ethyl pyruvate, a redox analogue of a multiple sclerosis drug, demonstrated anti-encephalitogenic effects in an animal model. It affected encephalitogenic T cells and macrophages, suggesting its potential in treating autoimmune disorders (Djedovic et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2,4-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-4-13-10(12)9-7(2)5-6-11-8(9)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZHKKYVLBSXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352974 | |

| Record name | ethyl 2,4-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4-dimethylnicotinate | |

CAS RN |

37669-78-6 | |

| Record name | ethyl 2,4-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-2-carbonitrile](/img/structure/B1580647.png)